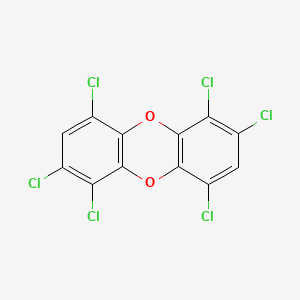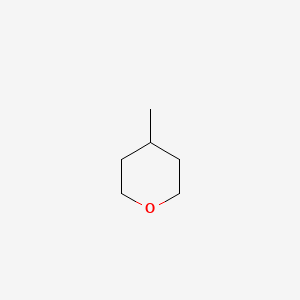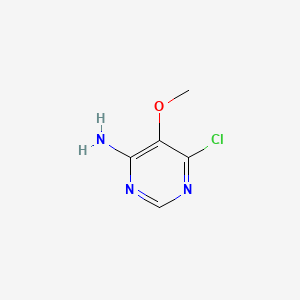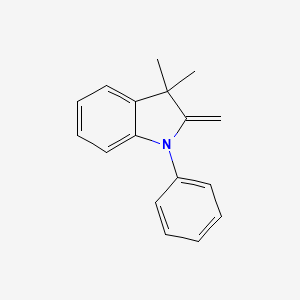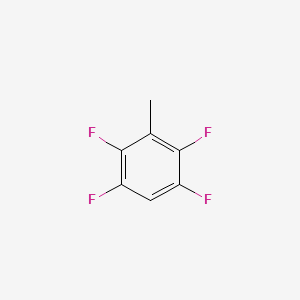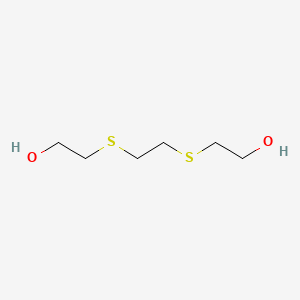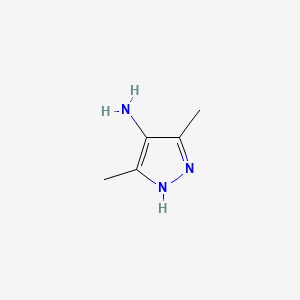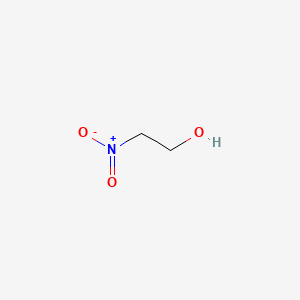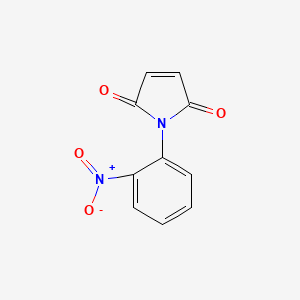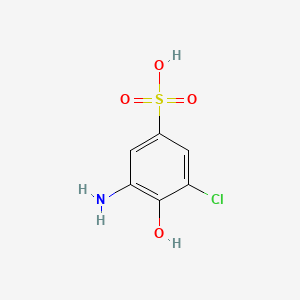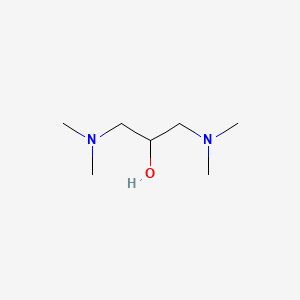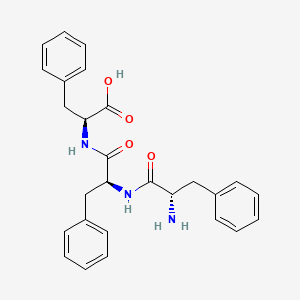
H-Phe-Phe-Phe-OH
Vue d'ensemble
Description
Phenylalanyl-phenylalanyl-phenylalanine (Phe-Phe-Phe) is a tripeptide consisting of three phenylalanine amino acids joined together by peptide bonds. It is a naturally occurring peptide found in several biological systems and has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Chimie des biomatériaux
H-Phe-Phe-Phe-OH est utilisé en chimie des biomatériaux en raison de sa capacité à former des nanostructures auto-assemblées. Ces structures peuvent être utilisées dans le développement de nouveaux matériaux avec des applications potentielles en génie tissulaire, en médecine régénérative et comme échafaudages pour la croissance cellulaire .
Capteurs et bioélectronique
Les propriétés d'auto-assemblage du composé le rendent également adapté à une utilisation dans les capteurs et la bioélectronique. Il peut être utilisé pour créer des systèmes de détection sensibles pour les substances biologiques et chimiques .
Nanomédecine
En nanomédecine, this compound est utilisé pour les systèmes d'administration de médicaments, les biomatériaux et les paradigmes thérapeutiques. Ses nanostructures auto-assemblées peuvent servir de vecteurs pour l'administration ciblée de médicaments, améliorant l'efficacité et réduisant les effets secondaires des traitements .
Systèmes d'administration de médicaments
Plus précisément dans l'administration de médicaments, les microtubules de L-diphénylalanine dérivés de this compound ont été évalués comme vecteurs potentiels pour l'administration de médicaments. Ils montrent un potentiel prometteur en termes de cinétique de libération contrôlée et de cytotoxicité réduite, ce qui les rend adaptés à l'administration d'une large gamme de produits pharmaceutiques .
Administration intracellulaire
Les nanostructures du composé peuvent encapsuler des agents chimiothérapeutiques comme la DOX (doxorubicine), soulignant leur potentiel en tant que vecteurs d'administration de médicaments intracellulaires. Cette application est particulièrement pertinente en cancérologie, où l'administration ciblée aux cellules cancéreuses est cruciale .
Recherche sur la maladie d'Alzheimer
La diphénylalanine est un motif de reconnaissance principal extrait du polypeptide bêta-amyloïde d'Alzheimer. La recherche sur l'auto-assemblage de this compound pourrait fournir des informations sur la formation des fibrilles et des plaques amyloïdes, conduisant potentiellement à de nouvelles approches thérapeutiques pour la maladie d'Alzheimer .
Analyse Biochimique
Biochemical Properties
Phenylalanyl-phenylalanyl-phenylalanine, as a tripeptide, may interact with various enzymes and proteins. Phenylalanine, the building block of this tripeptide, is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The cellular effects of Phenylalanyl-phenylalanyl-phenylalanine are not well-studied. Considering its composition, it may influence cell function through its potential interactions with cell signaling pathways, gene expression, and cellular metabolism. For instance, phenylalanine, its constituent amino acid, is involved in the production of several neurotransmitters, which play crucial roles in cell signaling .
Molecular Mechanism
The molecular mechanism of action of Phenylalanyl-phenylalanyl-phenylalanine is not well-defined. It’s likely that its effects at the molecular level involve interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. These effects would be mediated by the phenylalanine residues that make up the tripeptide .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Phenylalanyl-phenylalanyl-phenylalanine in animal models. Phenylalanine, its constituent amino acid, has been studied for its effects on various conditions such as chronic pain, vitiligo, and Parkinson’s disease .
Metabolic Pathways
Phenylalanyl-phenylalanyl-phenylalanine is likely involved in the metabolic pathways of phenylalanine. Phenylalanine is metabolized to produce tyrosine, a precursor for several important compounds, including dopamine, norepinephrine, epinephrine, and melanin .
Transport and Distribution
It’s likely that its transport and distribution are mediated by transporters and binding proteins that interact with phenylalanine .
Subcellular Localization
Phenylalanine ammonia-lyases, key enzymes in the phenylpropanoid pathway for the synthesis of flavones, have been observed to localize to the endoplasmic reticulum .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBENHWCORLVGEQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948646 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2578-81-6 | |
| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phe-Phe-Phe has been shown to interact with double-stranded DNA, binding to the groove of the molecule. [] This interaction has been characterized thermodynamically using isothermal titration calorimetry, revealing a binding constant value of 9.96 × 104 M at 25°C. [] The binding is driven by favorable entropic contributions, suggesting a significant hydrophobic component to the interaction. [] While the downstream effects of this interaction haven't been extensively studied, it highlights the potential of Phe-Phe-Phe as a DNA-binding molecule. [] Additionally, Phe-Phe-Phe and its derivatives can stimulate lipolysis in fat cells, leading to the release of free fatty acids. [, ] This lipolytic action is believed to be mediated through the β-adrenergic receptor pathway, as the β-adrenergic blocker propranolol inhibits the effect. []
A: * Molecular Formula: C27H29N3O4* Molecular Weight: 447.54 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, TEM, and AFM, have been employed to investigate the supramolecular architecture formed by Phe-Phe-Phe-containing monoalkyl amphiphiles. [] These studies showed that Phe-Phe-Phe promotes the formation of β-sheet-based supramolecular fibrous structures in non-polar solvents like CCl4. [] Additionally, CD spectroscopy reveals a β-sheet-like structure in self-assembled Phe-Phe-Phe derivatives. []
ANone: Phe-Phe-Phe itself is not known to possess catalytic properties. Research primarily focuses on its biological activity and its use as a building block for larger molecules with potential applications.
A: Computational methods have been utilized to study the conformational preferences of Phe-Phe-Phe. [] Conformational energy minimization procedures have been employed to explore the stability of different conformations, revealing a preference for extended conformations over β-bend and α-helical structures. [] This finding is further supported by experimental observations of Phe-rich oligopeptides in both solid and solution states. [] While specific QSAR models haven't been extensively reported for Phe-Phe-Phe itself, molecular docking studies have been performed on related peptides containing Phe residues to investigate their interactions with enzymes like α-glucosidase. []
A: Research on Phe-Phe-Phe analogs, particularly in the context of lipolysis stimulation, provides valuable insights into its SAR. [, ] * N-terminal modifications: Adding acidic and basic amino acids to the N-terminus of Phe-Phe-Phe significantly influences its lipolytic activity. [] For example, Arg-Glu-Gly-Phe-Phe-Phe exhibits higher potency compared to Phe-Phe-Phe. [, ] Interestingly, substituting Arg with Arg(NO2) in this sequence completely abolishes lipolytic activity, highlighting the importance of specific amino acid side chains for interaction with the putative target. []* C-terminal modifications: Replacing the C-terminal Phe with Tyr can drastically alter the activity. While Glu-Arg-Gly-Phe-Phe-Phe stimulates lipolysis, Glu-Arg-Gly-Phe-Phe-Tyr does not. [] Instead, the latter promotes lipogenesis, the opposite effect, indicating a shift in target interaction and downstream signaling. []
A: Research on Phe-Phe-Phe and its derivatives spans multiple disciplines, demonstrating its relevance in diverse fields: * Biochemistry: Investigating the role of Phe-Phe-Phe and its analogs in lipolysis and lipogenesis contributes to our understanding of metabolic processes and potential therapeutic targets. [, ]* Biophysics: Characterizing the self-assembly behavior of Phe-Phe-Phe-containing amphiphiles using techniques like FT-IR, TEM, and AFM provides insights into supramolecular organization and material properties. []* Biomaterials: Developing biocompatible and biodegradable hydrogels from Phe-rich oligopeptides offers potential applications in drug delivery and tissue engineering. []* Medicinal Chemistry: Exploring the DNA-binding affinity of Phe-Phe-Phe and designing analogs with improved binding properties could lead to novel therapeutic agents targeting DNA-protein interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



